![molecular formula C12H11N5O2S B2388284 N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396583-14-4](/img/structure/B2388284.png)
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Description
“N-(2-oxotetrahydrothiophen-3-yl)acrylamide” is a compound that has been successfully polymerized on the surface of amine functionalized magnetic silica nanocomposites . It’s used in scientific research due to its unique physical and chemical properties.
Synthesis Analysis
There are several methods for the synthesis of similar compounds, including the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxylic acid, the reaction of cyclopropylamine with 2-chlorothiophene-3-carbonyl chloride, and the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxamide.Molecular Structure Analysis
The structure of similar compounds consists of a cyclopropane ring attached to a thiophene ring via a carbonyl group.Chemical Reactions Analysis
“N-(2-oxotetrahydrothiophen-3-yl)acrylamide” was used to create a magnetically recoverable MnO2 catalyst, which exhibits high catalytic activity in the selective aerobic oxidation of alcohols to aldehydes and ketones .Scientific Research Applications
Synthesis of Polymer-Functionalized Nanocomposites
This compound has been successfully polymerized on the surface of amine-functionalized magnetic silica nanocomposites via an ultrasound-assisted method . This process leads to the creation of polymer-functionalized nanocomposites, which have potential applications in various fields, including materials science and nanotechnology .
Catalytic Selective Oxidation
The polymer-functionalized nanocomposites, synthesized using this compound, have been used as a catalyst for the selective aerobic oxidation of alcohols to aldehydes and ketones . This process is carried out in a mixture of DMSO and water, and the catalyst can be separated from the reaction mixture by applying a permanent magnet externally .
3. Formation of Stable Complexes with Metal Ions “N-(2-oxotetrahydrothiophen-3-yl)-2-phenyltetrazole-5-carboxamide” has the ability to form stable complexes with metal ions. This property makes it useful in various scientific research fields, including coordination chemistry and materials science.
Antimicrobial Activity
This compound has been found to exhibit antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
“N-(2-oxotetrahydrothiophen-3-yl)-2-phenyltetrazole-5-carboxamide” has also been found to exhibit cytotoxic effects on various cancer cell lines. This suggests its potential use in cancer research and the development of new anticancer drugs.
Ligand in Metal Complexation Studies
Due to its ability to form stable complexes with metal ions, this compound can be used as a ligand in metal complexation studies. This can lead to the development of new materials with unique properties.
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-11(13-9-6-7-20-12(9)19)10-14-16-17(15-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNRRULBVYUCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide |
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